molecular formula C9H16N2O3 B7863189 (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid

Cat. No.: B7863189
M. Wt: 200.23 g/mol
InChI Key: CVKGBYZNWVGVRV-UHFFFAOYSA-N
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Description

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid typically involves the following steps:

  • Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols.

  • Acetylation: The diazepane ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Attachment of Acetic Acid: Finally, the acetyl group is linked to the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

  • Reduction: The diazepane ring can undergo reduction reactions to yield simpler derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group or the diazepane ring is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of this compound carboxylic acid.

  • Reduction: Formation of simpler derivatives such as (4-Acetyl-[1,4]diazepan-1-yl)-ethanol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate biochemical pathways related to its biological activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: can be compared with other similar compounds, such as:

  • (4-Methyl-1,4-diazepan-1-yl)-acetic acid: Similar structure but with a methyl group instead of an acetyl group.

  • (4-Acetyl-piperidin-1-yl)-acetic acid: Similar acetyl group but with a piperidine ring instead of diazepane.

Uniqueness: The presence of the diazepane ring and the specific acetyl group attachment make this compound unique compared to other similar compounds.

Properties

IUPAC Name

2-(4-acetyl-1,4-diazepan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-8(12)11-4-2-3-10(5-6-11)7-9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGBYZNWVGVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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